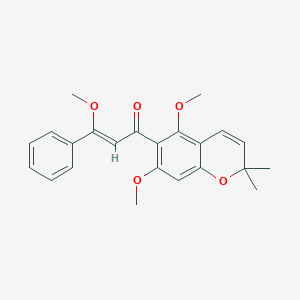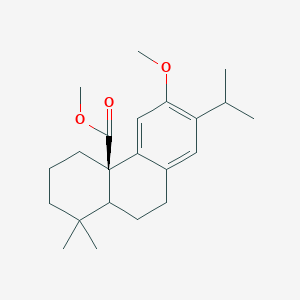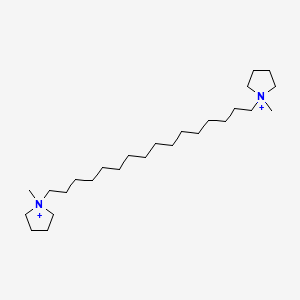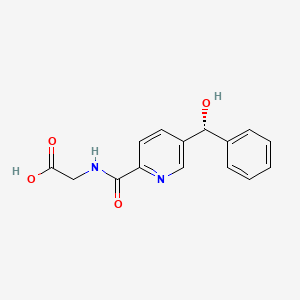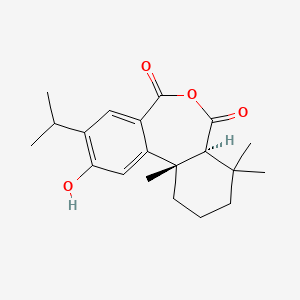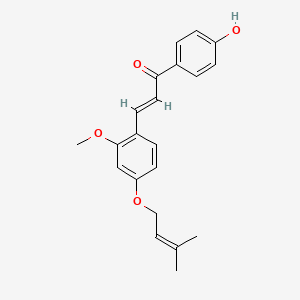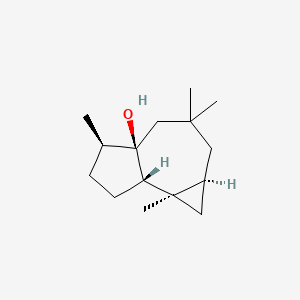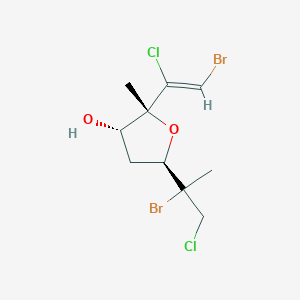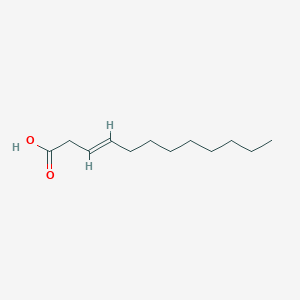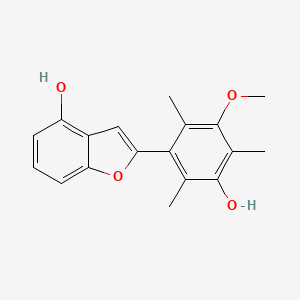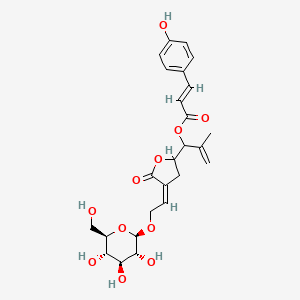
Prunioside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prunioside A is a natural product found in Spiraea prunifolia with data available.
Wissenschaftliche Forschungsanwendungen
Isolation and Structural Analysis
Prunioside A is a unique terpene glycoside isolated from Spiraea prunifolia var. simpliciflora. Its structure was primarily determined by extensive NMR experiments (Oh et al., 2001).
Inhibitory Effects on Nitric Oxide Production
Prunioside A and its derivatives have been found to inhibit nitric oxide production in murine macrophage-like RAW 264.7 cells. This effect was observed in a dose-dependent manner and was studied extensively to understand its impact on cellular functions (Lee et al., 2004).
Stereochemistry and Biological Activities
The stereochemistry of prunioside A was determined through chemical transformations and NMR spectral data analysis. Understanding the stereochemistry is crucial for its biological application, especially in understanding its inhibitory effects on nitric oxide synthesis (Oh et al., 2003).
Anti-inflammatory Activities
Studies on the ester derivatives of prunioside A, obtained from tannase-treated compounds, have shown anti-inflammatory activities. These derivatives significantly inhibited nitric oxide production in stimulated murine macrophage-like cells (Jun et al., 2007).
Eigenschaften
Produktname |
Prunioside A |
|---|---|
Molekularformel |
C25H30O11 |
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
[2-methyl-1-[(4Z)-5-oxo-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylidene]oxolan-2-yl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H30O11/c1-13(2)23(36-19(28)8-5-14-3-6-16(27)7-4-14)17-11-15(24(32)34-17)9-10-33-25-22(31)21(30)20(29)18(12-26)35-25/h3-9,17-18,20-23,25-27,29-31H,1,10-12H2,2H3/b8-5+,15-9-/t17?,18-,20-,21+,22-,23?,25-/m1/s1 |
InChI-Schlüssel |
YIAMHLDJJPJHOO-AQCRIIIFSA-N |
Isomerische SMILES |
CC(=C)C(C1C/C(=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C(=O)O1)OC(=O)/C=C/C3=CC=C(C=C3)O |
Kanonische SMILES |
CC(=C)C(C1CC(=CCOC2C(C(C(C(O2)CO)O)O)O)C(=O)O1)OC(=O)C=CC3=CC=C(C=C3)O |
Synonyme |
prunioside A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




